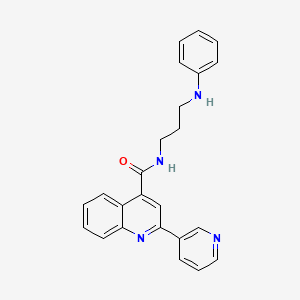![molecular formula C19H16ClN3O2 B7552699 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide](/img/structure/B7552699.png)
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide is a chemical compound that has shown potential in scientific research applications. Its unique structure and properties make it a promising candidate for various studies related to biochemistry and physiology.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in the disease pathways. Further research is required to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide has shown promising results in various biochemical and physiological studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases. However, further studies are required to fully understand its effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide in lab experiments is its unique structure and properties. It has shown promising results in various studies, making it a potential candidate for further research. However, the synthesis of this compound requires expertise and caution due to the involvement of hazardous reagents. Additionally, further studies are required to fully understand its effects and mechanism of action.
Future Directions
There are several future directions for research on 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide. Some of the potential areas of research include:
1. Further studies on its mechanism of action to fully understand its effects.
2. Investigation of its potential in treating various diseases, including cancer, neurodegenerative diseases, and inflammation.
3. Development of new derivatives of 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide with improved properties and efficacy.
4. Investigation of its potential as a diagnostic tool for various diseases.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide is a promising compound for various scientific research applications. Its unique structure and properties make it a potential candidate for further research in the areas of cancer research, neurodegenerative diseases, and inflammation. However, further studies are required to fully understand its effects and mechanism of action.
Synthesis Methods
The synthesis of 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide is a multi-step process involving the reaction of various reagents. The detailed synthesis method is beyond the scope of this paper. However, it is worth mentioning that the synthesis of this compound requires expertise and caution due to the involvement of hazardous reagents.
Scientific Research Applications
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide has been extensively studied for its potential in various scientific research applications. Some of the notable research areas include cancer research, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-17-7-2-1-4-13(17)8-9-18(25)23-15-11-21-19(22-12-15)14-5-3-6-16(24)10-14/h1-7,10-12,24H,8-9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFZTUQRUIHVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CN=C(N=C2)C3=CC(=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552616.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7552625.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7552631.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide](/img/structure/B7552636.png)
![1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea](/img/structure/B7552639.png)
![N-[2-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methylamino]-2-oxoethyl]-2-methylfuran-3-carboxamide](/img/structure/B7552643.png)


![4,5-dichloro-1-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7552656.png)
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[4-methyl-4-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7552663.png)
![3-methyl-N-[4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-yl]-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B7552669.png)
![3'-[[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7552688.png)
![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide](/img/structure/B7552696.png)
![N-[[4-(benzimidazol-1-ylmethyl)phenyl]methyl]-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7552698.png)